Cas no 82954-65-2 ((4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine structure
82954-65-2 structure
Product Name:(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
CAS-nummer:82954-65-2
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD03095390
CID:720819
PubChem ID:2733884
Update Time:2024-10-27

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Dioxolane-4-methanamine,2,2-dimethyl-, (4S)-
    • (S)-(+)-(2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
    • [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • ((s)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (4S)-
    • 1-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • TC
    • (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
    • (4S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (ACI)
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (S)- (ZCI)
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
    • 1,3-Dioxolane-4-methanamine 2,2-dimethyl-, (4S)-
    • W-200511
    • GEO-01181
    • Dimethyl-1,3-dioxolan-4-yl)methanamine
    • EN300-2917637
    • (S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
    • AKOS005257684
    • MFCD03095390
    • DTXSID301003024
    • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine, AldrichCPR
    • AKOS006276653
    • D75607
    • (s)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)methylamine
    • CS-0094691
    • 2,2-dimethyl-4(s)-4-aminomethyl-1,3-dioxalane
    • CS-16285
    • (S)-2,2-dimethyl-[1,3]dioxolane-4-methanamine
    • SCHEMBL949218
    • 82954-65-2
    • MDL: MFCD03095390
    • Inchi: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
    • InChI-sleutel: HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • LACHT: C([C@H]1COC(C)(C)O1)N

Berekende eigenschappen

  • Exacte massa: 131.094628657g/mol
  • Monoisotopische massa: 131.094628657g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 1
  • Complexiteit: 103
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 44.5
  • XLogP3: -0.5

Experimentele eigenschappen

  • Dichtheid: 1.012
  • Kookpunt: 147-148°C/14mm

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Beveiligingsinformatie

  • Code gevarencategorie: 22-37/38-41-43
  • Veiligheidsinstructies: 26-36/37/39
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Sealed in dry,2-8°C(BD64530)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Prijsmeer >>

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(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Referentie
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Referentie
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  2 h, 90 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referentie
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Referentie
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
2.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
2.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
2.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Referentie
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 65 °C
3.1 Reagents: Disodium sulfide Solvents: Water ;  16 h, 55 °C
Referentie
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Doboszewski, Bogdan; et al, European Journal of Organic Chemistry, 2013, 2013(22), 4804-4815

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate ;  1 h, 0 °C; 0 °C → 40 °C; 1 h, 40 °C
2.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
3.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
3.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
3.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Referentie
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Referentie
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referentie
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Productiemethode 12

Reactievoorwaarden
Referentie
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 h, rt
2.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Referentie
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referentie
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Productiemethode 16

Reactievoorwaarden
Referentie
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium azide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  8 h, reflux
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Referentie
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Raw materials

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Preparation Products

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